molecular formula C4F8 B1333372 Octafluoro-2-butene CAS No. 360-89-4

Octafluoro-2-butene

Cat. No.: B1333372
CAS No.: 360-89-4
M. Wt: 200.03 g/mol
InChI Key: WSJULBMCKQTTIG-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One method for preparing octafluoro-2-butene involves the reaction of 2,2-dichloro-1,1,1,2-tetrafluoroethane with copper in the presence of a catalyst containing organic amine. This reaction yields 1,1,1,2,3,4,4,4-octafluoro-2-butene . Another method involves a gas-phase preparation where 2,3-dichloro-1,4-hexafluoro-2-butene reacts with anhydrous hydrogen fluoride in the presence of a fluorination catalyst .

Industrial Production Methods: The industrial production of this compound typically involves the use of readily available raw materials and cost-effective processes. The methods mentioned above are suitable for large-scale production due to their efficiency and the availability of the required reagents .

Chemical Reactions Analysis

Types of Reactions: Octafluoro-2-butene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different fluorinated products.

    Reduction: Reduction reactions can yield partially fluorinated butenes.

    Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various fluorinated alkenes and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octafluoro-2-butene has several scientific research applications:

Comparison with Similar Compounds

  • Perfluoro-2-butene
  • Perfluoro-1-methylpropene
  • Perfluorobutene-2

Comparison: Octafluoro-2-butene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to other perfluorinated butenes, it has a lower boiling point and different reactivity patterns, making it more suitable for certain industrial applications .

Properties

IUPAC Name

(E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene
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InChI

InChI=1S/C4F8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJULBMCKQTTIG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(=C(/C(F)(F)F)\F)(\C(F)(F)F)/F
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4F8
Record name OCTAFLUOROBUT-2-ENE
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DSSTOX Substance ID

DTXSID20880149
Record name (E)-Perfluoro-2-butene
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Molecular Weight

200.03 g/mol
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Physical Description

Octafluorobut-2-ene appears as a colorless, nonflammable gas. May asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to make other chemicals., Colorless gas; [CAMEO]
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CAS No.

360-89-4, 1516-64-9
Record name OCTAFLUOROBUT-2-ENE
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Record name (2E)-1,1,1,2,3,4,4,4-Octafluoro-2-butene
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Record name Perfluorobut-2-ene
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Record name Perfluoro-2-butene, (E)-
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Record name 2-Butene, 1,1,1,2,3,4,4,4-octafluoro-
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Record name (E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene
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Record name 1,1,1,2,3,4,4,4-octafluorobut-2-ene
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Record name PERFLUORO-2-BUTENE, (E)-
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Synthesis routes and methods

Procedure details

A 0.3 dm3-capacity tubular reactor made from stainless steel, provided with electric heating, with a thermocouple sheath, with pipes for feeding the starting components and discharging the reaction products, is charged with about 0.23 dm3 of a catalyst which is silicon dioxide promoted with potassium fluoride in an amount of 35 wt. %. The catalyst is heated in a stream of dry nitrogen with a gradual temperature increase from 180 to 350° C. for four hours. Then the temperature is lowered to 240° C., and 40 g of methyl ester of perfluorovaleric acid are fed with the rate of 20 g/hour. The gas mixture outgoing from the reactor is condensed in a trap cooled down to −30° C., and subjected to low-temperature rectification, as a result of which 27.4 g of perfluoro-2-butene are obtained. The yield of the target product is 95.1%.
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methyl ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octafluoro-2-butene

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